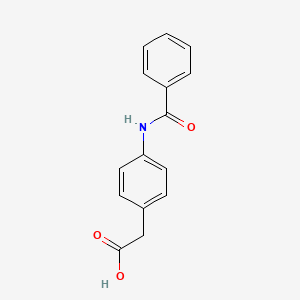

4-(Benzoylamino)benzeneacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzamidophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(18)10-11-6-8-13(9-7-11)16-15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXKTVPZMGKIPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207708 | |

| Record name | 4-(Benzoylamino)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5897-65-4 | |

| Record name | 4-(Benzoylamino)benzeneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Benzoylamino)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(BENZOYLAMINO)BENZENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005441MVKF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Benzoylamino Benzeneacetic Acid and Its Derivatives

Established Synthetic Pathways to 4-(Benzoylamino)benzeneacetic Acid

The traditional synthesis of this compound is a multi-step process that hinges on the creation of a key intermediate, 4-aminobenzeneacetic acid, followed by the introduction of the benzoyl group.

Amination Reactions in Benzeneacetic Acid Synthesis

A primary route to obtaining the necessary precursor, 4-aminobenzeneacetic acid, is through the reduction of 4-nitrophenylacetic acid. google.comorgsyn.org This transformation is a critical step, converting the nitro group into an amino group, which is then available for subsequent reactions.

Commonly, this reduction is achieved through catalytic hydrogenation. For instance, the reduction of 4-nitrophenylacetic acid can be carried out using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. google.comchemicalbook.comgoogle.com Another method involves the use of ferrous sulfate (B86663) and ammonia. orgsyn.org The choice of reducing agent and reaction conditions can be optimized to ensure high yields and purity of the resulting 4-aminobenzeneacetic acid. orgsyn.orggoogle.com

A typical procedure involves the following steps:

Nitration of benzyl (B1604629) cyanide to produce 4-nitrophenylacetonitrile (B121139).

Hydrolysis of the nitrile group to a carboxylic acid, yielding 4-nitrophenylacetic acid. google.com

Reduction of the nitro group to an amine, resulting in 4-aminobenzeneacetic acid. google.com

Benzoylation Strategies for Amino-Substituted Benzeneacetic Acids

Once 4-aminobenzeneacetic acid is synthesized, the next step is the introduction of the benzoyl group. This is typically accomplished through a benzoylation reaction, with the Schotten-Baumann reaction being a widely employed method. unacademy.comvedantu.combyjus.com This reaction involves the acylation of the amino group of 4-aminobenzeneacetic acid with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide. testbook.comchemistnotes.comdatapdf.com

The base plays a crucial role in neutralizing the hydrochloric acid that is formed as a byproduct, which prevents the protonation of the unreacted amine and drives the reaction to completion. vedantu.combyjus.com The reaction is often carried out in a two-phase solvent system, consisting of an organic solvent and water, to facilitate the separation of the product. unacademy.comtestbook.com The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst has also been explored to create a more environmentally friendly process. ijirset.com

Carboxylic Acid Functionalization Techniques

The carboxylic acid group of this compound can be further modified to create a variety of derivatives, such as esters and amides.

Esterification: Esters can be synthesized through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. researchgate.netwikipedia.org This reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the ester. wikipedia.org

Amide Formation: Amide derivatives can be prepared by activating the carboxylic acid, for example, by converting it into an acid chloride using a reagent like thionyl chloride. google.com This activated intermediate then readily reacts with an amine to form the corresponding amide. Alternatively, coupling reagents commonly used in peptide synthesis can facilitate the direct formation of an amide bond between the carboxylic acid and an amine. peptide.comhepatochem.com

Novel and Efficient Synthetic Approaches to Related Benzoylamino Benzoic Acid Derivatives

Recent research has focused on developing more efficient and versatile methods for the synthesis of benzoylamino benzoic acid derivatives, including one-pot reactions and advanced amide coupling techniques.

One-Pot and Multi-Step Synthesis Strategies

One-pot syntheses and multi-component reactions (MCRs) offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation, thereby reducing waste and simplifying purification processes. researchgate.netbeilstein-journals.org

One-Pot Amidation: A one-pot method for synthesizing amides from carboxylic acids and amines using thionyl chloride as an activating agent has been developed. rsc.org This approach has proven effective even with sterically hindered amines and is compatible with acid-sensitive functional groups. rsc.org

Multi-Component Reactions: MCRs, such as the Strecker reaction, provide a powerful tool for the synthesis of complex molecules from simple starting materials in a single step. nih.gov While not directly applied to this compound in the provided context, the principles of MCRs are being increasingly explored for the synthesis of various substituted benzoic acid derivatives. beilstein-journals.orgnih.gov These reactions often involve the in-situ formation of reactive intermediates that subsequently cyclize or react with other components to build complex molecular architectures. nih.govnih.gov

Amide Coupling Reactions in Derivative Synthesis

The formation of an amide bond is a cornerstone of organic synthesis, and a vast array of coupling reagents has been developed to facilitate this transformation with high efficiency and minimal side reactions. luxembourg-bio.comresearchgate.net These reagents are particularly useful for synthesizing amide derivatives of this compound.

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to activate carboxylic acids for amide bond formation. peptide.comacs.orgwikipedia.orgresearchgate.net To suppress potential racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. wikipedia.org

Phosphonium and Uronium/Aminium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) are highly effective coupling agents known for rapid reaction times and low racemization. peptide.comhepatochem.comacs.org

Other Reagents: Propanephosphonic acid anhydride (B1165640) (T3P) is another efficient reagent that has gained popularity for its effectiveness and the ease of removal of its water-soluble byproducts. wikipedia.orgorganic-chemistry.org

The choice of coupling reagent and reaction conditions can be tailored to the specific substrates to maximize yield and purity of the desired amide derivative. researchgate.netfishersci.co.uk

Hydrolysis and Esterification Methods in Benzoylamino Acid Synthesis

The preparation of the essential building block, 4-aminophenylacetic acid, can be achieved through various routes where hydrolysis and esterification play critical roles. One common strategy involves the reduction of 4-nitrophenylacetic acid. To circumvent solubility issues and improve yields, it is often recommended to first esterify the 4-nitrophenylacetic acid, reduce the nitro group of the resulting ester, and then hydrolyze the ester group to yield the final 4-aminophenylacetic acid. orgsyn.org

Another significant pathway starts from 4-nitrophenylacetonitrile. This method involves the acid-catalyzed hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH). For instance, 4-nitrophenylacetonitrile can be heated under reflux with a mixture of 65% sulfuric acid and glacial acetic acid. google.com The resulting 4-nitrophenylacetic acid is then reduced to 4-aminophenylacetic acid. google.com The reduction can be performed using various methods, including catalytic hydrogenation. orgsyn.org

Esterification is also employed in the derivatization of the final acid. For example, derivatives of 4-aminophenylacetic acid can be prepared by first protecting the amino group, converting the carboxylic acid to an acid chloride using thionyl chloride, and then reacting it with an alcohol like methanol (B129727) in the presence of pyridine (B92270) to form the corresponding methyl ester. srce.hrresearchgate.net This methyl ester can then be used in further synthetic steps. srce.hrresearchgate.net

Base-catalyzed hydrolysis, or saponification, is a fundamental reaction for converting esters back into carboxylic acids. youtube.com This process typically involves treating the ester with a strong base, like sodium hydroxide, which attacks the carbonyl carbon. This reaction is crucial when an ester group is used as a protecting group for the carboxylic acid during other transformations in the synthetic sequence. youtube.com

Table 1: Summary of Hydrolysis and Esterification in 4-APAA Synthesis This table is interactive. You can sort and filter the data.

| Method | Starting Material | Reagents | Purpose | Product |

|---|---|---|---|---|

| Nitrile Hydrolysis | 4-Nitrophenylacetonitrile | 65% H₂SO₄, Glacial Acetic Acid | Conversion of nitrile to carboxylic acid | 4-Nitrophenylacetic acid |

| Ester Hydrolysis | Ethyl p-aminophenylacetate | Acid or Base Catalyst | Deprotection of carboxylic acid | 4-Aminophenylacetic acid |

Once 4-aminophenylacetic acid is obtained, it can be readily converted to this compound through a standard acylation reaction, typically by treating it with benzoyl chloride under Schotten-Baumann conditions.

Applications of this compound as a Precursor or Intermediate in Complex Molecule Synthesis

4-Aminophenylacetic acid (4-APAA), the direct precursor to this compound, is a valuable intermediate for the synthesis of more complex molecules, including various heterocyclic compounds and potential pharmaceutical agents. srce.hrresearchgate.net Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety, allows it to serve as a versatile scaffold.

In one study, 4-APAA was used as a key intermediate for synthesizing a series of new heterocyclic compounds. srce.hrresearchgate.net The synthesis began with the condensation of 4-APAA with phthalic anhydride to form 2-[4-(1,3-dioxoisoindolin-2-yl)phenyl]acetic acid. This intermediate was then converted to its acid chloride and subsequently reacted with various aromatic amines to produce a range of N-aryl-2-[4-(1,3-dioxoisoindolin-2-yl)phenyl]acetamide derivatives. srce.hrresearchgate.net

The utility of 4-APAA extends to its role as a building block for peptide mimics. Lacking a true peptide bond, it can be incorporated into structures that interact with peptide transporters. srce.hr Furthermore, derivatives of 4-aminophenylacetic acid are investigated for various biological activities, highlighting the importance of this structural motif in medicinal chemistry. For example, it is a core component of phenylacetic acid mustard [N,N-bis(2-chloroethyl)-4-aminophenylacetic acid], an alkylating agent. srce.hr The synthesis of substituted amino phenylacetic acids for use as potential cyclooxygenase-2 (COX-2) inhibitors also demonstrates the value of the phenylacetic acid scaffold. google.com

Table 2: Examples of Complex Molecules Synthesized from 4-Aminophenylacetic Acid This table is interactive. You can sort and filter the data.

| Precursor | Reaction Type | Reagents Used | Product Class | Specific Example |

|---|---|---|---|---|

| 4-Aminophenylacetic acid | Condensation, Acylation | Phthalic anhydride, Thionyl chloride, Aromatic amines | Heterocyclic Amides | N-(2-hydroxyphenyl)-2-[4-(1,3-dioxoisoindolin-2-yl)phenyl]acetamide |

| 4-Aminophenylacetic acid | Derivatization | N/A | Alkylating Agents | Phenylacetic acid mustard |

Structure Activity Relationship Sar Studies and Molecular Design of 4 Benzoylamino Benzeneacetic Acid Analogues

Quantitative Structure-Activity Relationships (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of a compound with its biological activity. These models are powerful tools in drug design, enabling the prediction of the activity of new, unsynthesized compounds and guiding the optimization of lead molecules.

Two-dimensional (2D) QSAR models establish a relationship between the biological activity of a series of compounds and their physicochemical properties, also known as descriptors. These descriptors can include parameters related to hydrophobicity, electronics, and steric effects.

In the study of benzoylamino benzoic acid derivatives as potential inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis, 2D QSAR analysis has revealed the significance of several physicochemical parameters. dergipark.org.tr One developed 2D QSAR model highlighted the positive contribution of the descriptor "SaasCcount," which represents the total number of carbon atoms connected by one single bond and two aromatic bonds. dergipark.org.tr This suggests that substituting the aromatic rings with single-bonded carbons could enhance the antimicrobial activity of these derivatives. dergipark.org.tr

Another 2D QSAR model for the same class of compounds indicated that descriptors like 6ChainCount (total number of six-membered rings), SsOHE-index, and SAMost hydrophobic hydrophilic distance positively influence activity. Conversely, descriptors such as XAHydrophilicArea, SAHydrophilicArea, and SssOE-index (electro-topological descriptor for the number of oxygen atoms connected with two single bonds) were found to have a negative contribution. dergipark.org.tr These findings underscore the importance of lipophilic parameters in the inhibitory potential of benzoylamino benzoic acid derivatives. dergipark.org.tr

A separate QSAR study on benzoylaminobenzoic acid derivatives as FabH inhibitors and antibacterial agents further corroborated the importance of hydrophobicity. nih.gov The study revealed that an increase in hydrophobicity, molar refractivity, and aromaticity, along with the presence of a hydroxyl group on the nucleus, leads to increased inhibitory activity. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at a specific position on the nucleus was found to decrease the inhibitory activity. nih.gov

| Descriptor | Influence on Activity | Implication for Molecular Design |

| SaasCcount | Positive | Substitution on aromatic rings with single-bonded carbons is favorable. dergipark.org.tr |

| 6ChainCount | Positive | Increasing the number of six-membered rings can enhance activity. dergipark.org.tr |

| Hydrophobicity | Positive | Increasing lipophilicity is a key strategy for improving potency. dergipark.org.trnih.gov |

| Molar Refractivity | Positive | Bulkier, more polarizable groups may be beneficial. nih.gov |

| Aromaticity | Positive | Maintaining or enhancing the aromatic character is important. nih.gov |

| Presence of OH group | Positive | Introduction of hydroxyl groups on the core structure is advantageous. nih.gov |

| Presence of N, O, or S heteroatoms | Negative | Avoidance of these heteroatoms at specific positions is recommended. nih.gov |

| XAHydrophilicArea | Negative | Reducing the hydrophilic surface area can improve activity. dergipark.org.tr |

| SAHydrophilicArea | Negative | Minimizing hydrophilic surface area is beneficial. dergipark.org.tr |

| SssOE-index | Negative | Limiting the number of single-bonded oxygen atoms is suggested. dergipark.org.tr |

Three-dimensional (3D) QSAR models go a step further than their 2D counterparts by considering the three-dimensional structure of the molecules and their interaction fields. These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its target receptor.

For benzoylamino benzoic acid derivatives, 3D QSAR models have been developed to understand the critical conformational attributes affecting their antimicrobial potential. dergipark.org.tr These models correlate the biological activity with interaction energies, providing insights into the electrostatic, steric, and hydrophobic properties that are crucial for inhibition. dergipark.org.tr The development of statistically significant 3D QSAR models, validated by high cross-validated correlation coefficients (q²) and correlation coefficients (r²), indicates their reliability and predictive power. dergipark.org.tr

In a study on 2-(oxalylamino)benzoic acid analogues as protein tyrosine phosphatase 1B (PTP1B) inhibitors, a combination of molecular docking and 3D-QSAR (CoMFA) was employed. nih.gov The CoMFA model, built upon the predicted binding conformations, showed good statistical significance and predictive power, offering valuable insights for the optimization of lead compounds. nih.govresearchgate.net Similarly, 3D-QSAR studies on other benzoic acid derivatives have successfully correlated their chemical structures with their observed biological activities. researchgate.net

Role of Specific Structural Motifs in the Biological Activity of Benzoylamino Acid Derivatives

The carboxylic acid group is a crucial functional group in many biologically active molecules, including numerous marketed drugs. nih.gov Its importance stems from several factors. Firstly, its acidic nature allows for the formation of salts, which can enhance water solubility, a critical property for drug delivery. researchgate.net Secondly, the carboxyl group is an excellent hydrogen bond donor and acceptor, enabling it to form strong interactions with biological receptors. researchgate.net

In the context of drug design, the carboxylic acid moiety is often a key component of the pharmacophore, directly involved in binding to the target. nih.gov Its ability to ionize at physiological pH allows it to participate in electrostatic interactions, which are often vital for anchoring a molecule within a receptor's active site. researchgate.net However, the presence of a carboxylic acid can also present challenges, such as metabolic instability and limited passive diffusion across biological membranes. nih.gov

The amide bond is another fundamental structural feature in a vast array of biologically active compounds. ajchem-a.com Its significance lies in its unique properties, including high stability and the ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). ajchem-a.comnih.gov The planarity of the amide bond, a result of resonance, imparts a degree of rigidity to the molecular structure, which can be crucial for adopting the correct conformation for receptor binding. ajchem-a.com

The orientation of the amide bond (cis or trans) can significantly impact the three-dimensional structure of a molecule. ajchem-a.com In most cases, the trans conformation is favored to minimize steric hindrance. ajchem-a.com Docking studies of amide derivatives have shown that they can favorably interact with protein active sites through a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions. ajchem-a.com The ability of the amide carbonyl to form hydrogen bonds with key residues in a receptor's binding pocket is often a critical determinant of potency. nih.gov

Substituents on the aromatic rings of 4-(benzoylamino)benzeneacetic acid and its analogues can profoundly influence their biological activity. These substitutions can alter the molecule's electronic properties, hydrophobicity, and steric profile, thereby affecting its interaction with the target receptor.

The nature and position of substituents on a benzene (B151609) ring can modulate its electronic character, which in turn can influence its binding affinity. nih.govmsu.edu Electron-withdrawing groups can increase the acidity of a nearby carboxylic acid group, while electron-donating groups can have the opposite effect. msu.edu

Furthermore, the addition of hydrophobic or fluorine-containing substituents to a solvent-exposed phenyl ring can lead to significant changes in protein retention and selectivity in chromatographic systems, highlighting the impact of such substitutions on molecular interactions. nih.gov In the design of Keap1-Nrf2 protein-protein interaction inhibitors, the introduction of various substituents at the C-2 position of a naphthalene (B1677914) core, including a 2-(4-fluorobenzyloxy) group, led to a significant increase in inhibitory potency. nih.gov This demonstrates that strategic substitution on the aromatic rings is a powerful tool for optimizing the biological activity of lead compounds.

Lack of Specific Research Data for this compound Prevents Detailed Article Generation

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the chemical compound This compound within the scope of the requested article outline. While the compound is known and cataloged in chemical databases such as PubChem with the CAS number 5897-65-4, detailed studies on its Structure-Activity Relationship (SAR), molecular design, and computational analysis are not publicly available.

The user's request for a thorough and scientifically accurate article focusing solely on "this compound" and adhering to a strict outline that includes:

Molecular Modeling and Computational Chemistry in Structure-Based Design

In Silico Screening and Lead Optimization Strategies

cannot be fulfilled without access to specific research findings and data from dedicated studies on this particular compound. Generating content on related or analogous compounds would violate the explicit instruction to focus solely on this compound.

The creation of an authoritative and evidence-based scientific article requires a foundation of peer-reviewed research. In the absence of such research for this compound, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy and verifiability.

Therefore, while the principles of molecular modeling, ligand-protein interaction analysis, and in silico screening are well-established in the field of medicinal chemistry, their specific application and the resulting findings for this compound have not been documented in the accessible scientific literature. This makes it impossible to provide the detailed research findings and data tables as required by the prompt.

Investigations into Biological Activities and Pharmacological Mechanisms of 4 Benzoylamino Benzeneacetic Acid Analogues

Antiviral Activity Studies

Activity against Herpes Simplex Virus (HSV-1 and HSV-2)

Research has shown that certain analogues of 4-(benzoylamino)benzeneacetic acid, specifically benzavir-1 and benzavir-2, are potent inhibitors of Herpes Simplex Virus (HSV) replication. nih.gov Both compounds have demonstrated effectiveness against both HSV-1 and HSV-2. nih.gov

Benzavir-2, in particular, has shown a high potency against all tested isolates of HSV, with an efficacy in the low micromolar range. nih.gov The 50% effective concentration (EC₅₀) of benzavir-2 for both HSV-1 and HSV-2 is comparable to that of the commonly used antiviral drug, acyclovir. nih.gov Specifically, benzavir-2 was found to be approximately seven times more potent than cidofovir (B1669016) against HSV-1. nih.gov

| Compound | Virus Strain | EC₅₀ (μM) |

| Benzavir-2 | HSV-1 | ~1.3 |

| Benzavir-2 | HSV-2 | ~1.3 |

| Acyclovir | HSV-1/HSV-2 | Similar to Benzavir-2 |

| Cidofovir | HSV-1 | ~9.1 |

Efficacy against Acyclovir-Resistant HSV Isolates

A significant finding is the effectiveness of these analogues against HSV isolates that have developed resistance to acyclovir. nih.gov The emergence of acyclovir-resistant HSV is a notable concern, especially in immunocompromised individuals. nih.gov

Both benzavir-1 and benzavir-2 have demonstrated potent inhibitory effects on the replication of acyclovir-resistant isolates of both HSV-1 and HSV-2. nih.gov Benzavir-2, in particular, exhibited high potency against all tested acyclovir-resistant isolates, with an average EC₅₀ of approximately 1.3 μM. nih.gov This suggests that these compounds could be valuable for managing acyclovir-resistant HSV infections. nih.gov

Anti-Adenoviral Activity and Mechanisms of Inhibition

Analogues of 2-[2-(benzoylamino)benzoylamino]benzoic acid have been identified as potent inhibitors of adenovirus replication. acs.orgnih.gov Structure-activity relationship studies have shown that the ortho, ortho substituent pattern and the presence of a carboxylic acid are favorable for the anti-adenoviral activity of this class of compounds. acs.orgnih.gov The direction of the amide bonds is also considered obligatory for their function. acs.orgnih.gov

Through systematic modifications of the substituents on the middle and C-terminal rings, researchers have developed highly potent inhibitors. acs.orgnih.gov For instance, the compounds identified as 35g and 35j demonstrated an EC₅₀ of 0.6 μM with low cellular toxicity. acs.orgnih.gov One of the more studied analogues, benzavir-2, was also found to be a more potent inhibitor of Human Adenovirus (HAdV) replication than its predecessor, benzavir-1. nih.gov Other research has pointed to steroidal compounds as inhibitors of adenovirus protein synthesis and replication. mdpi.com

| Compound | Target | EC₅₀ (μM) |

| 35g | Adenovirus | 0.6 |

| 35j | Adenovirus | 0.6 |

| Benzavir-1 | Adenovirus | Less potent than Benzavir-2 |

| Benzavir-2 | Adenovirus | More potent than Benzavir-1 |

Antimicrobial Properties

Antibacterial Efficacy against Specific Strains

Derivatives of N-acyl-α-amino acids have shown potential as antibacterial agents. In one study, a series of new valine-derived compounds were synthesized and evaluated for their antimicrobial properties. nih.gov One particular compound, an N-acyl-α-amino ketone derivative (4b) with a p-tolyl group, demonstrated the most significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains in their planktonic growth phase. nih.gov Another N-acyl-α-amino acid (2) showed efficacy against Enterococcus faecium biofilms. nih.gov

Furthermore, the introduction of benzenesulfonylamido (BS) groups to fluoroquinolones, a class of antibiotics, has been shown to shift their activity from being more effective against Gram-negative bacteria to having increased activity against Gram-positive strains. nih.gov

Antifungal Activity against Specific Pathogens

Investigations into the antifungal properties of related compounds have also yielded positive results. A series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were synthesized and tested against several plant pathogenic fungi. nih.gov Some of these compounds showed considerable activity. nih.gov Specifically, compounds designated as 5L and 5o exhibited noteworthy antifungal activity against Gibberella zeae. nih.gov

In other research, N-acyl-α-amino acid derivatives were explored for their potential as antifungal agents. nih.gov An N-acyl-α-amino acid (2) and a 1,3-oxazol-5(4H)-one derivative (3) were found to inhibit the formation of biofilms by Enterococcus faecium. nih.gov Additionally, some saturated 1,3-oxazol-5(4H)-ones are reported to have antimicrobial properties. nih.gov

Inhibition of Key Microbial Enzymes (e.g., Fatty Acid Biosynthesis Enzymes)

The microbial fatty acid biosynthesis (FAS-II) pathway is an essential process for bacterial survival, making its enzymes attractive targets for the development of new antimicrobial agents. nih.gov The enzymes involved in this pathway are significantly different from those in mammals, offering the potential for selective inhibition. nih.gov While direct studies on this compound itself are limited in this context, research into structurally related compounds provides insight into the potential of this chemical class.

The FAS-II system involves several key enzymes, including those responsible for the condensation steps (FabH, FabB, FabF) and the enoyl-ACP reductase (FabI). nih.govnih.gov Compounds that inhibit these enzymes can disrupt the bacterial cell membrane synthesis and lead to cell death. For instance, natural products like cerulenin (B1668410) and thiolactomycin (B1682310) are known to inhibit the condensation enzymes. nih.gov The development of synthetic inhibitors often focuses on creating analogues of known inhibitors or screening compound libraries for activity against these essential enzymes. While specific data on this compound analogues targeting the FAS-II pathway is not extensively documented in publicly available research, the general strategy of targeting this pathway remains a key area of interest in the search for novel antibiotics. nih.govnih.gov

Exploration of Other Biological Potentials

Beyond antimicrobial applications, analogues of this compound have been investigated for their interactions with various physiological targets, revealing potential anti-inflammatory and anticancer activities.

Analogues of this compound have been characterized as ligands for several enzymes and receptors. A notable example is the investigation of N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids as inhibitors of aldose reductase (ALR2). nih.gov This enzyme is implicated in the development of diabetic complications. Studies have shown that these compounds are significantly more potent inhibitors of rat lens ALR2 compared to their N-(phenylsulfonyl)amino acid counterparts. nih.gov Kinetic analyses suggest that the enhanced inhibitory activity arises from interactions with multiple sites on the enzyme. nih.gov Importantly, these compounds demonstrated selectivity for ALR2, with no significant inhibition of other enzymes like aldehyde reductase (ALR1). nih.gov

In a different context, more complex structures incorporating the benzoylamino phenyl moiety have been synthesized and evaluated for their binding to opioid receptors. nih.govresearchgate.net For instance, a series of N-monosubstituted analogues of 8-carboxamidocyclazocine, which includes a (4'-phenyl)-phenethyl group, were assessed for their affinity to µ, δ, and κ opioid receptors. nih.gov Modifications to the phenyl ring, such as the addition of a methoxy (B1213986) group, led to a four-fold increase in binding affinity for µ and δ receptors. nih.gov These studies provide valuable structure-activity relationship data for the design of new receptor ligands. nih.gov

Table 1: Opioid Receptor Binding Affinities of Selected N-((4'-phenyl)-phenethyl) Analogues of 8-CAC

| Compound | Modification | µ Receptor Affinity | δ Receptor Affinity | κ Receptor Affinity |

|---|---|---|---|---|

| Analogue 1 | Unsubstituted | Baseline | Baseline | Baseline |

| Analogue 10 | 4'-methoxy | 4-fold increase | 4-fold increase | Similar to baseline |

| Analogue 11 | 4'-chloro | Similar to baseline | Similar to baseline | Similar to baseline |

| Analogue 12 | 3',4'-dichloro | 3-fold decrease | 3-fold decrease | Similar to baseline |

| Analogue 13 | 4'-methyl | Similar to baseline | Similar to baseline | Similar to baseline |

Data sourced from studies on N-((4'-phenyl)-phenethyl) analogues of 8-CAC. nih.gov

The structural motif of an acidic group attached to a benzoyl-containing aromatic system is present in several compounds with demonstrated anti-inflammatory and anticancer properties.

Anti-inflammatory Activity:

Research into compounds structurally related to this compound has revealed significant anti-inflammatory potential. For example, 2-amino-3-benzoylphenylacetic acid and its derivatives have shown potent anti-inflammatory activity in various pharmacological models. nih.gov Another study synthesized a series of 6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives bearing acetic acid and propanoic acid side chains. nih.gov These compounds were evaluated for their in vivo anti-inflammatory effects using the carrageenan-induced hind paw edema model in mice. nih.gov Generally, the propanoic acid derivatives exhibited greater anti-inflammatory activity than the acetic acid derivatives. nih.gov Notably, 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid was identified as the most active compound in this series. nih.gov

Table 2: Anti-inflammatory Activity of Selected Benzothiazolinone Derivatives

| Compound | R Group | Inhibition of Edema (%) |

|---|---|---|

| 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid | -CH2CH2COOH | 45.2 |

| (6-benzoyl-2-benzothiazolinon-3-yl)acetic acid | -CH2COOH | 28.6 |

| Indomethacin (Reference) | N/A | 55.1 |

Data from in vivo studies on mice. nih.gov

Anticancer Activity:

The benzoylphenyl scaffold is also a feature in the design of potential anticancer agents. For instance, compounds incorporating a benzopyran-4-one (chromone) skeleton, which can be considered a cyclic analogue of the benzoyl group, have been explored for their cytotoxic effects. mdpi.com Hybrid compounds of benzopyran-4-one and isoxazole (B147169) have demonstrated significant antiproliferative activities against a panel of cancer cell lines, with some showing IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231). mdpi.com These compounds were found to be less cytotoxic to normal cell lines, suggesting a degree of selectivity. mdpi.com

Furthermore, derivatives of 1,3,4-thiadiazole (B1197879) containing a benzoyl-like moiety have been investigated. A study on 4,4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis(azaneylylidene) bis(methaneylylidene) diphenol showed that this compound exhibited significant antitumor activity against the human breast cancer cell line MCF-7. nih.gov These findings highlight the utility of the broader structural class in the development of new anticancer therapeutics.

Advanced Research Methodologies and Techniques Applied to 4 Benzoylamino Benzeneacetic Acid Research

Spectroscopic and Spectrometric Characterization for Structural Elucidation

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in 4-(benzoylamino)benzeneacetic acid. The spectrum would be expected to show characteristic absorption bands. wiley.com The C=O stretching vibration of the carboxylic acid would appear as a broad band around 1700-1725 cm⁻¹, while the C=O stretch of the amide (Amide I band) would be observed around 1650 cm⁻¹. The N-H stretching of the secondary amide would likely be seen in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and the C-C stretching vibrations within the aromatic rings would be found in the 1400-1600 cm⁻¹ region. scialert.netnih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm its structure. For this compound (C₁₅H₁₃NO₃), the expected monoisotopic mass is approximately 255.09 g/mol . ncats.io Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) and fragment ions corresponding to the loss of specific groups, such as the carboxylic acid group or cleavage of the amide bond.

Chromatographic Techniques for Purity Assessment and Analytical Separation

Chromatographic methods are essential for verifying the purity of synthesized this compound and for its separation from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis and purity determination of non-volatile compounds like this compound. A common approach would involve reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of the compound can be controlled by adjusting the pH and the composition of the mobile phase, which typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov The pH is a critical parameter for ionizable compounds such as carboxylic acids, as it affects their retention time. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring reaction progress and assessing the purity of a sample. libretexts.org For aromatic carboxylic acids, a silica (B1680970) gel plate is commonly used as the stationary phase. nih.gov The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone), often with the addition of a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid group, would likely provide good separation. tamu.edukhanacademy.org The spots can be visualized under UV light due to the aromatic nature of the compound. khanacademy.org

In Vitro Assay Development for Biological Activity Screening

To explore the potential therapeutic applications of this compound, various in vitro assays are developed to screen for its biological activity, particularly its potential antiviral effects, drawing parallels from studies on similar benzamide (B126) derivatives. nih.govnih.gov

Cell-Based Viral Replication Reporter Gene Assays

Cell-based reporter gene assays are a common high-throughput method to screen for antiviral compounds. In this type of assay, a virus is genetically engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) upon successful replication in host cells. The activity of the test compound, such as a derivative of this compound, is then measured by the change in the reporter signal. A decrease in the reporter signal indicates that the compound is inhibiting viral replication. This method allows for the rapid screening of large compound libraries to identify potential antiviral hits.

Quantitative PCR for Efficacy Determination

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method used to quantify the amount of viral genetic material (DNA or RNA) in infected cells or in the supernatant. nih.govcreative-diagnostics.com To determine the efficacy of a compound like this compound, cells are infected with a virus and then treated with the compound. After a specific incubation period, the viral nucleic acids are extracted and quantified using qPCR. A reduction in the amount of viral genetic material in the treated cells compared to untreated controls indicates that the compound has antiviral activity. nih.gov This technique provides a precise measure of the compound's ability to inhibit viral replication.

High-Throughput Screening Methodologies

High-throughput screening (HTS) involves the use of automated systems to test a large number of compounds for a specific biological activity in a short period. nih.gov For antiviral drug discovery, HTS can be applied to various assay formats, including the cell-based reporter gene assays and cytotoxicity assays mentioned above. mdpi.comnih.gov The process typically involves dispensing small volumes of the test compounds into multi-well plates containing the assay components (e.g., cells and virus), followed by automated incubation and signal detection. The large datasets generated are then analyzed to identify "hit" compounds that exhibit the desired activity.

Computational and In Silico Modeling for Chemical and Biological Insights

Computational and in silico modeling techniques are increasingly used to accelerate the drug discovery process by providing insights into the chemical properties of a compound and its potential interactions with biological targets.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.netfip.orglongdom.org For this compound, molecular docking could be used to predict its binding mode within the active site of a viral enzyme or protein that is essential for viral replication. This information can help to understand the mechanism of action and to guide the design of more potent derivatives.

Future Directions and Research Perspectives for 4 Benzoylamino Benzeneacetic Acid

Exploration of Novel Synthetic Routes for Enhanced Yields and Green Chemistry Principles

The efficient and environmentally benign synthesis of 4-(Benzoylamino)benzeneacetic acid is a fundamental prerequisite for its extensive study and potential application. Future research should focus on moving beyond traditional synthetic methods, which may involve harsh reagents and generate significant waste.

One promising area is the development of catalytic methods for the amidation reaction between 4-aminobenzeneacetic acid and a benzoic acid derivative. The use of transition metal catalysts or organocatalysts could offer milder reaction conditions, higher yields, and improved atom economy. Furthermore, exploring enzymatic catalysis could provide a highly selective and environmentally friendly synthetic route.

The principles of green chemistry should be a guiding framework for the development of new synthetic strategies. This includes the use of safer solvents, ideally water or bio-based solvents, and the reduction of energy consumption through microwave-assisted or flow chemistry techniques. A comparative analysis of different synthetic approaches, as illustrated in the hypothetical table below, would be crucial in identifying the most sustainable and scalable method.

| Synthetic Method | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Green Chemistry Considerations |

| Traditional Schotten-Baumann | None | Dichloromethane/Water | 4-6 | 75 | Use of hazardous solvent |

| Catalytic Amidation | Fe-based catalyst | Ethanol | 2-3 | 85 | Milder conditions, recyclable catalyst |

| Enzymatic Synthesis | Lipase | Water | 24-48 | 90 | Biodegradable catalyst, aqueous medium |

| Microwave-Assisted Synthesis | None | Solvent-free | 0.5-1 | 88 | Reduced energy consumption |

This table is illustrative and represents potential research targets.

In-depth Mechanistic Studies of Observed Biological Activities

While the biological profile of this compound is not yet extensively characterized, related benzoylamino acid structures have demonstrated a range of biological activities, including antiviral and anti-inflammatory effects. nih.govresearchgate.net This suggests that this compound could also possess valuable pharmacological properties.

Future research should, therefore, focus on a systematic in vitro and in vivo screening of the compound against a panel of biological targets. For instance, its potential as an inhibitor of viral replication, as has been observed for other benzoylamino benzoic acid analogues, should be investigated. nih.govacs.org Should any significant activity be identified, subsequent mechanistic studies would be crucial to understand how the compound exerts its effects at a molecular level.

These studies could involve identifying the specific enzymes or receptors that the compound interacts with, as well as elucidating the downstream signaling pathways that are modulated. Techniques such as differential scanning fluorimetry, isothermal titration calorimetry, and cell-based reporter assays would be invaluable in these investigations.

Development of Advanced Computational Approaches for Predictive Modeling and Rational Design

Computational chemistry offers a powerful toolkit for accelerating the drug discovery and development process. For this compound, computational modeling can be employed to predict its physicochemical properties, potential biological activities, and metabolic fate. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies could be particularly valuable. researchgate.net By synthesizing and testing a library of derivatives of this compound, it would be possible to build computational models that correlate specific structural features with biological activity. These models could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Molecular docking and molecular dynamics simulations could also provide insights into how this compound and its analogues bind to their biological targets. nih.gov This information is critical for understanding the molecular basis of their activity and for designing new compounds with improved binding affinity and specificity.

Design and Synthesis of Next-Generation Benzoylamino Acid Scaffolds with Optimized Profiles

Building on the knowledge gained from synthetic, biological, and computational studies, the next logical step would be the design and synthesis of next-generation scaffolds based on this compound. mdpi.combeilstein-journals.org The goal of this research would be to optimize the compound's properties, such as its potency, selectivity, and pharmacokinetic profile.

This could involve making systematic modifications to different parts of the molecule, including:

The benzoyl group: Introducing various substituents on the phenyl ring could modulate the compound's electronic and steric properties, potentially leading to improved biological activity.

The benzeneacetic acid moiety: Modifying the acetic acid side chain could influence the compound's solubility and ability to interact with its biological target.

The amide linker: While generally stable, modifications to the amide bond could be explored to fine-tune the compound's reactivity and metabolic stability.

The development of diversity-oriented synthesis strategies would be beneficial in this context, allowing for the rapid generation of a wide range of analogues for biological screening. beilstein-journals.org The ultimate aim would be to develop a lead compound with a desirable balance of properties for further preclinical and clinical development.

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis methods for 4-(Benzoylamino)benzeneacetic acid and its derivatives?

- Methodology : Derivatives of benzeneacetic acid are typically synthesized via nucleophilic substitution or esterification reactions. For example, coupling benzoyl chloride with 4-aminobenzeneacetic acid in anhydrous conditions using a base like triethylamine. Reaction optimization should focus on temperature control (e.g., 0–5°C for exothermic reactions) and solvent selection (e.g., dichloromethane or THF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

- Validation : Confirm structural integrity using -NMR (e.g., aromatic proton shifts at δ 7.3–8.1 ppm) and LC-MS (molecular ion peak matching theoretical mass).

Q. How can researchers assess the anti-inflammatory activity of this compound in vitro?

- Experimental Design : Use lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW 264.7 cells). Measure cytokine production (IL-6, TNF-α) via ELISA and NF-κB activation via luciferase reporter assays. Include positive controls (e.g., dexamethasone) and dose-response experiments (e.g., 1–100 µM) .

- Data Interpretation : Compare IC₅₀ values against known inhibitors and validate results with Western blotting for COX-2 or iNOS expression.

Advanced Research Questions

Q. What molecular mechanisms link this compound to p53-dependent attenuation of epithelial-mesenchymal transition (EMT)?

- Mechanistic Insight : In silica-induced EMT models (e.g., human bronchial epithelial cells), the compound upregulates p53, which suppresses EMT markers (e.g., Snail, Vimentin) and enhances E-cadherin expression. Use siRNA-mediated p53 knockdown to confirm dependency .

- Multi-Omics Integration : Combine RNA-seq (to identify p53-regulated genes like CDKN1A) and metabolomics (e.g., LC-MS profiling of phenylalanine metabolism intermediates) to map pathway interactions .

Q. How can contradictory data on the compound’s role in oxidative stress be resolved?

- Case Study : While associates benzeneacetic acid with antioxidant effects in EMT, paraquat-exposed rat models ( ) show elevated benzeneacetic acid levels linked to oxidative damage.

- Resolution Strategy : Conduct tissue-specific ROS assays (e.g., DCFDA staining) and compare dose-dependent effects. Use genetic models (e.g., Nrf2 knockout) to dissect context-dependent antioxidant/pro-oxidant duality .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets?

- Approaches :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to p53 or ALDH3A1 (a key enzyme in phenylalanine metabolism).

- Molecular Dynamics Simulations : Model interactions with the p53 DNA-binding domain (e.g., using AutoDock Vina).

- Cryo-EM : For structural insights into protein-compound complexes .

Methodological Considerations

Q. How should researchers design metabolomic studies to trace this compound’s metabolic fate?

- Workflow :

Isotope Labeling : Use -labeled compound to track incorporation into phenylacetylglutamine (a downstream metabolite).

LC-HRMS : Profile urine or cell lysates with reverse-phase C18 columns and positive/negative ion modes.

Pathway Analysis : Leverage KEGG or MetaboAnalyst to map altered pathways (e.g., phenylalanine metabolism) .

Q. What in vivo models are appropriate for evaluating its therapeutic potential in fibrosis?

- Models :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.